molecular formula C11H9FO2 B13314068 2-acetyl-4-fluoro-2,3-dihydro-1H-inden-1-one

2-acetyl-4-fluoro-2,3-dihydro-1H-inden-1-one

Cat. No.: B13314068
M. Wt: 192.19 g/mol
InChI Key: DNTJUYBMSVVWLM-UHFFFAOYSA-N
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Description

2-acetyl-4-fluoro-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indanone derivatives This compound is characterized by the presence of an acetyl group and a fluorine atom attached to the indanone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-4-fluoro-2,3-dihydro-1H-inden-1-one typically involves the introduction of the acetyl and fluorine groups onto the indanone core. One common method involves the Friedel-Crafts acylation of 4-fluoro-2,3-dihydro-1H-inden-1-one with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-acetyl-4-fluoro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of this compound-3-carboxylic acid.

    Reduction: Formation of 2-(1-hydroxyethyl)-4-fluoro-2,3-dihydro-1H-inden-1-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of organic electronic materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-acetyl-4-fluoro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

2-acetyl-4-fluoro-2,3-dihydro-1H-inden-1-one can be compared with other indanone derivatives, such as:

    2-acetyl-2,3-dihydro-1H-inden-1-one: Lacks the fluorine atom, which may result in different biological activities and properties.

    4-fluoro-2,3-dihydro-1H-inden-1-one: Lacks the acetyl group, which may affect its reactivity and applications.

    2-acetyl-4-chloro-2,3-dihydro-1H-inden-1-one: Contains a chlorine atom instead of fluorine, which may influence its chemical and biological properties.

Properties

Molecular Formula

C11H9FO2

Molecular Weight

192.19 g/mol

IUPAC Name

2-acetyl-4-fluoro-2,3-dihydroinden-1-one

InChI

InChI=1S/C11H9FO2/c1-6(13)8-5-9-7(11(8)14)3-2-4-10(9)12/h2-4,8H,5H2,1H3

InChI Key

DNTJUYBMSVVWLM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC2=C(C1=O)C=CC=C2F

Origin of Product

United States

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